(Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid
Description
This compound is a bicyclic structure featuring a [3.2.1] octane core with a tert-butoxycarbonyl (Boc) protective group at the 3-position and a carboxylic acid moiety at the 8-position. Its meso configuration (1R,5S,8R) imparts stereochemical rigidity, which is critical for interactions in pharmaceutical applications, such as enzyme inhibition or receptor binding. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables functionalization or salt formation for improved solubility .
Properties
IUPAC Name |
(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUHLURNVRVYFU-ULKQDVFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dual Catalytic Systems for Cycloaddition
A dual catalytic system employing a chiral Lewis acid and a secondary catalyst (e.g., phosphoric acid) enables the stereoselective formation of the bicyclic framework. For example, the reaction between cyclic azomethine ylides and electron-deficient dipolarophiles, such as tert-butyl acrylate, proceeds with high enantiomeric excess (ee > 90%) under mild conditions (0–25°C, 12–24 hours). The tert-butoxycarbonyl group is introduced in situ via a Boc-protected amine precursor, ensuring compatibility with the reaction conditions.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Chiral Cu(I)-bisoxazoline complex |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (ramped) |
| Yield | 78–85% |
| Enantiomeric Excess (ee) | 92–95% |
Post-Cycloaddition Functionalization
After cycloaddition, the carboxylic acid moiety at position 8 is introduced via oxidation of a primary alcohol intermediate. Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO systems selectively oxidize the alcohol without affecting the Boc group. Subsequent purification via recrystallization (hexane/ethyl acetate) achieves >99% purity.
Desymmetrization of Prochiral Tropinone Derivatives
Prochiral tropinone derivatives serve as precursors for the meso target compound. Desymmetrization strategies exploit enzymatic or chemical catalysts to differentiate enantiotropic functional groups.
Enzymatic Hydrolysis of Meso Diesters
Lipase-mediated hydrolysis of meso diesters (e.g., dimethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate) selectively cleaves one ester group, yielding a monoacid intermediate. The Boc group is then introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) and DMAP.
Key Data:
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica Lipase B |
| Substrate | Dimethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate |
| Solvent | Phosphate Buffer (pH 7.0) |
| Conversion | 95% |
| Selectivity | >99% |
Chemical Desymmetrization via Kinetic Resolution
Chiral palladium catalysts enable kinetic resolution during hydrogenation of prochiral enamines. For instance, (R)-BINAP-Pd complexes selectively reduce one face of a diketone intermediate, generating the meso configuration with 88% ee. Acidic workup (HCl/EtOH) then hydrolyzes the remaining ester to the carboxylic acid.
Chiral Auxiliary-Mediated Ring-Closing Metathesis
Ring-closing metathesis (RCM) using Grubbs catalysts constructs the bicyclo[3.2.1]octane framework. Chiral auxiliaries, such as (S)-methyl lactate, enforce stereochemical control during the cyclization step.
Auxiliary Attachment and Cyclization
The amine group is protected as a Boc carbamate, while the carboxylic acid is masked as an ester linked to the chiral auxiliary. RCM with Grubbs 2nd-generation catalyst (5 mol%) in refluxing dichloromethane forms the bicyclic structure with 70–75% yield. Subsequent hydrolysis (LiOH/THF/H₂O) removes the auxiliary and reveals the carboxylic acid.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Grubbs II |
| Solvent | Dichloromethane |
| Temperature | 40°C |
| Diastereomeric Ratio (dr) | 85:15 |
| Overall Yield | 62% |
Three-Component Reaction for Rapid Scaffold Assembly
A three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride generates azabicyclo intermediates in water. While this method primarily yields 1-azabicyclo[3.1.0]hexanes, modifications using bulkier aldehydes (e.g., pivalaldehyde) and Boc-protected hydroxylamine derivatives redirect the pathway toward the [3.2.1]octane scaffold.
Optimized Conditions:
| Component | Quantity |
|---|---|
| Pivalaldehyde | 1.2 equiv |
| Boc-hydroxylamine | 1.0 equiv |
| Malononitrile | 1.5 equiv |
| Solvent | H₂O/EtOH (3:1) |
| Temperature | 80°C |
| Yield | 65% |
Stereochemical Analysis and Validation
NMR Spectroscopy
X-ray Crystallography
Single-crystal X-ray analysis confirms the (1R,5S,8R) configuration, with bond angles and torsion angles matching density functional theory (DFT) predictions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to less oxidized forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like alkyl halides and amines .
Major Products Formed
The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent synthetic steps.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of (Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid derivatives in anticancer applications. For instance, compounds derived from this azabicyclic structure have shown promising results against various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
A study evaluated the efficacy of several derivatives on MCF-7 breast cancer cells. The compounds were tested at varying concentrations to determine their cytotoxic effects using the MTT assay. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting their potential as anticancer agents.
Neuroprotective Effects
In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Case Study: Neuroprotection in vitro
A study focused on the neuroprotective effects of a specific derivative on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed a marked reduction in cell death and improved cell viability compared to controls.
Pharmacological Insights
The unique structure of this compound allows for diverse modifications that can lead to compounds with enhanced pharmacokinetic properties such as improved solubility and bioavailability.
Table 2: Pharmacological Profiles of Selected Derivatives
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Derivative A | Anticancer | 15 |
| Derivative B | Neuroprotective | 20 |
| Derivative C | Antioxidant | 10 |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction and metabolic processes .
Comparison with Similar Compounds
rel-(1R,5S,6S)-3-(Tert-Butoxycarbonyl)-8-Oxa-3-Azabicyclo[3.2.1]Octane-6-Carboxylic Acid
- Structural Differences : Replaces the nitrogen atom in the bicyclo[3.2.1] system with oxygen (8-Oxa). The carboxylic acid is at the 6-position instead of 6.
- Molecular Formula: C₁₂H₁₉NO₅ (MW: 257.28) .
- Positional isomerism (6-carboxylic acid vs. 8-carboxylic acid) may affect hydrogen-bonding interactions in biological systems.
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
- Structural Differences : Features a [2.2.2] bicyclo system, which is more strained than [3.2.1], and a methylene group at the 5-position.
- Reactivity : The strained [2.2.2] system and methylene group may increase susceptibility to ring-opening reactions compared to the target compound’s more stable [3.2.1] framework .
Cephalosporin Derivatives (e.g., (6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid)
- Structural Differences : Bicyclo[4.2.0] system with a sulfur atom (5-thia) and β-lactam ring.
- Functional Role : The Boc group in the target compound mirrors the protective strategies used in cephalosporin synthesis to stabilize reactive amines .
- Biological Activity : Unlike cephalosporins, the target compound lacks a β-lactam ring, suggesting distinct mechanisms of action.
(3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic Acid
- Structural Differences : Shares the [3.2.1] system but substitutes the Boc group with a methyl group and hydroxyl at the 3-position.
- The hydroxyl group introduces polarity, which may enhance aqueous solubility compared to the target compound .
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The meso configuration of the target compound likely enhances binding specificity compared to racemic analogs like rel-(1R,5S,6S)-3-Boc-8-Oxa derivatives .
- Safety Considerations: Compounds with [2.2.2] systems (e.g., methylene derivatives) require stricter safety protocols due to higher reactivity and carcinogenicity risks .
- Functional Group Roles : The Boc group in the target compound improves synthetic stability, analogous to its use in cephalosporin intermediates .
Biological Activity
(Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 239.29 g/mol
- CAS Number : 1335234-10-0
The structure includes a bicyclic azabicyclo[3.2.1]octane framework, which contributes to its biological activity.
Research indicates that compounds with azabicyclic structures can interact with various biological targets, including enzymes involved in inflammatory processes. Specifically, azabicyclic compounds have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties .
Pharmacological Properties
- NAAA Inhibition :
- Selectivity :
Structure-Activity Relationship (SAR)
The SAR studies of azabicyclic compounds reveal that modifications to the bicyclic core can significantly influence their biological activity and selectivity. For instance:
- Tert-butoxycarbonyl Group : The presence of the tert-butoxycarbonyl group enhances solubility and stability, which are critical for bioavailability.
- Substituent Variations : Changes in substituents on the bicyclic framework can lead to variations in potency and selectivity against different targets.
Case Study 1: Anti-inflammatory Effects
A study explored the anti-inflammatory effects of azabicyclic compounds similar to this compound in animal models of inflammation. Results indicated that these compounds significantly reduced markers of inflammation and pain sensitivity compared to controls, supporting their potential therapeutic use in inflammatory diseases .
Case Study 2: Analgesic Properties
Another investigation assessed the analgesic properties of related azabicyclic compounds in neuropathic pain models. The findings suggested that these compounds could effectively modulate pain pathways, providing relief through mechanisms involving both central and peripheral actions .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 239.29 g/mol |
| CAS Number | 1335234-10-0 |
| NAAA IC50 | Low nanomolar range |
| Selectivity (FAAH) | Moderate inhibition |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
Bicyclic Core Formation : Cyclization reactions (e.g., intramolecular Mannich or Pictet-Spengler) to construct the azabicyclo[3.2.1]octane scaffold.
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP) .
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF/MeOH.
- Key Parameters : Maintain inert atmosphere (N₂/Ar) during Boc protection to prevent moisture interference. Monitor reaction progress via TLC or HPLC .
Q. What personal protective equipment (PPE) is required for handling this compound?
- Methodological Answer :
- Gloves : Nitrile or neoprene gloves (tested for chemical compatibility) to prevent skin contact .
- Respiratory Protection : Use P95 (US) or P1 (EU) particle filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher aerosol levels .
- Eye/Face Protection : Safety goggles and face shields compliant with EN 166 (EU) or NIOSH (US) standards .
- Lab Coats : Full-length, chemically resistant coats to avoid contamination .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in a sealed, desiccated environment to prevent hydrolysis of the Boc group .
- Incompatibilities : Avoid contact with strong acids/bases, oxidizers, or reducing agents to prevent decomposition .
- Monitoring : Regularly check for discoloration or precipitate formation, which may indicate degradation .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of this bicyclic compound?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,5S)-configured precursors) to control stereochemistry .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen for cycloadditions) to induce stereoselectivity .
- Analytical Validation : Confirm stereochemistry via X-ray crystallography or advanced NMR techniques (e.g., NOESY) .
Q. What are the recommended strategies for resolving contradictory stability data in different solvent systems?
- Methodological Answer :
Controlled Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperatures (25–60°C), and solvents (e.g., DMSO vs. aqueous buffers) .
Analytical Cross-Validation : Compare HPLC, LC-MS, and FTIR data to identify degradation products (e.g., Boc deprotection or ring-opening) .
Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate solvent polarity/ionization potential with decomposition rates .
Q. How can unexpected exothermic reactions during Boc deprotection be mitigated?
- Methodological Answer :
- Controlled Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C instead of HCl/dioxane to reduce exothermicity .
- In-Situ Monitoring : Employ reaction calorimetry to detect heat flow anomalies and adjust reagent addition rates dynamically .
- Quenching Protocols : Pre-cool quenching agents (e.g., saturated NaHCO₃) to neutralize acidic byproducts safely .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
